molecular formula C14H9ClIN3O2 B5013813 2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide

Cat. No.: B5013813
M. Wt: 413.60 g/mol
InChI Key: FAFHXVQKGMFGIG-UHFFFAOYSA-N
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Description

2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

IUPAC Name

2-chloro-5-iodo-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClIN3O2/c15-10-3-1-7(16)5-9(10)13(20)17-8-2-4-11-12(6-8)19-14(21)18-11/h1-6H,(H,17,20)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAFHXVQKGMFGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=C(C=CC(=C3)I)Cl)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration and Halogenation: The benzene ring is first nitrated to introduce a nitro group, followed by halogenation to introduce chlorine and iodine substituents.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder.

    Cyclization: The amine group undergoes cyclization with an appropriate carboxylic acid derivative to form the benzimidazole ring.

    Amidation: Finally, the benzimidazole derivative is reacted with a suitable acid chloride or anhydride to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions:

    Oxidation and Reduction: The benzimidazole moiety can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states of the benzimidazole ring.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anticancer, antiviral, and antimicrobial properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-5-iodobenzamide: Lacks the benzimidazole moiety, resulting in different chemical properties and biological activities.

    5-iodo-2-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide:

    N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide: Lacks halogen substituents, affecting its chemical behavior and biological activity.

Uniqueness

The presence of both chlorine and iodine substituents, along with the benzimidazole moiety, makes 2-chloro-5-iodo-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)benzamide unique. This combination of functional groups contributes to its distinctive reactivity and potential for diverse applications in scientific research and industry.

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